2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Lipophilicity Physicochemical profiling LogP

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS 6402-08-0), also named 1-(4-aminophenyl)-3-methyl-5-pyrazolone, is a heterocyclic pyrazolone derivative bearing a primary aromatic amine on the N‑phenyl ring. It belongs to the 3‑methyl‑5‑pyrazolone family, a class widely exploited for pharmaceuticals, agrochemicals, and dye intermediates.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 6402-08-0
Cat. No. B1580939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one
CAS6402-08-0
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H11N3O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6,11H2,1H3
InChIKeyVNXUPEPDMYVBQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS 6402-08-0): Procurement‐Relevant Identity and Class Placement


2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one (CAS 6402-08-0), also named 1-(4-aminophenyl)-3-methyl-5-pyrazolone, is a heterocyclic pyrazolone derivative bearing a primary aromatic amine on the N‑phenyl ring [1]. It belongs to the 3‑methyl‑5‑pyrazolone family, a class widely exploited for pharmaceuticals, agrochemicals, and dye intermediates [2]. Unlike the parent 1‑phenyl‑3‑methyl‑5‑pyrazolone (PMP, CAS 89‑25‑8), the para‑amino substituent introduces an additional reactive centre and alters key physicochemical properties, producing measurable differences in lipophilicity, polar surface area, and hydrogen‑bonding capacity that directly affect selection for specific synthetic and analytical applications.

Why 1‑Phenyl‑3‑methyl‑5‑pyrazolone (PMP) Cannot Simply Replace 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one


Substituting PMP for the 4‑aminophenyl analogue without re‑validation introduces risk because the two compounds differ in lipophilicity (Δ LogP ≈ 0.9), topological polar surface area (Δ tPSA ≈ 26 Ų), and hydrogen‑bond donor count (1 vs. 0) [1]. The primary amino group also furnishes a site for diazotisation and subsequent azo‑coupling, a reactivity entirely absent in PMP . Consequently, applications that rely on the amino handle—such as the synthesis of heterocyclic azo dyes—cannot be executed with PMP, while analytical methods that exploit differential partitioning (e.g., reverse‑phase HPLC) can show markedly different retention behaviour between the amino and non‑amino congeners [1]. The quantitative evidence below confirms these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one vs. Closest Analogs


Increased Lipophilicity vs. 1‑Phenyl‑3‑methyl‑5‑pyrazolone (PMP)

The target compound exhibits a calculated logP of 2.03, substantially higher than the 1.12 value reported for the direct analog 1‑phenyl‑3‑methyl‑5‑pyrazolone (PMP, CAS 89‑25‑8) [1]. This Δ logP of ≈ 0.9 indicates an approximately 8‑fold greater preference for the organic phase in shake‑flask or chromatographic partitioning, a difference large enough to affect retention times in reverse‑phase HPLC method development [1].

Lipophilicity Physicochemical profiling LogP

Elevated Topological Polar Surface Area (tPSA) vs. PMP

The target compound has a topological polar surface area (tPSA) of 58.7 Ų compared with 32.67 Ų for PMP [1]. The 26 Ų increase arises from the primary amino group and predicts a measurable reduction in passive membrane permeability when this scaffold is used in cell‑based assays or in vivo models.

Polar surface area Drug‑likeness Permeability

Hydrogen‑Bond Donor Capacity vs. PMP

The target compound possesses one hydrogen‑bond donor (the NH2 group), whereas PMP has zero H‑bond donors . This difference impacts intrinsic aqueous solubility and the ability to form intermolecular hydrogen bonds in the solid state, directly affecting crystallinity, formulation, and dissolution rate.

Hydrogen bonding Solubility Crystal engineering

Diazotisable Amino Handle for Azo Dye Synthesis vs. Non‑functionalised PMP

The para‑amino group on the N‑phenyl ring can be diazotised and coupled to electron‑rich aromatics, yielding heterocyclic azo dyes. PMP, lacking an amino substituent, cannot undergo this transformation directly [1]. Commercial cataloguing as a dye intermediate (Alfa Chemistry DYE‑INT‑1360) confirms the industrial relevance of this reactivity .

Dye intermediate Azo coupling Functional handle

Application Scenarios Where 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one Outperforms Generic Pyrazolones


Synthesis of Heterocyclic Azo and Metal‑Complex Dyes

Because the compound carries a free para‑amino group, it serves as a direct diazo component for azo‑dye synthesis. In a typical procedure, the amino group is diazotised and coupled to pyrazolone, naphthol, or acetoacetarylide acceptors, yielding yellow to bordeaux shades on wool, silk, and polyamide . PMP (CAS 89‑25‑8) cannot fulfill this role without prior nitration‑reduction, making the target compound the preferred procurement choice for dye‑development laboratories and specialty‑chemical manufacturers.

Reverse‑Phase HPLC Method Development Requiring Differentiated Retention

The 0.9 log‑unit higher lipophilicity of the target compound relative to PMP translates into longer retention on C18 or Newcrom R1 columns under acetonitrile‑water‑phosphoric acid mobile phases . This property can be exploited when a pyrazolone‑based internal standard or derivatisation agent needs to be chromatographically resolved from the PMP‑labeled analyte pool, as in carbohydrate profiling where PMP is the classical label [1]. Procurement of the amino analogue therefore enables bimodal chromatographic workflows without isobaric interference.

Design of Peripherally‑Restricted Biological Probes Based on tPSA Tuning

With a tPSA of 58.7 Ų, the compound sits near the commonly cited cut‑off for blood‑brain barrier penetration (≈ 60‑70 Ų), whereas PMP (32.67 Ų) is predicted to be CNS‑penetrant [2]. Medicinal chemistry teams aiming to restrict a pyrazolone pharmacophore to the periphery can select the amino‑substituted scaffold to reduce the risk of CNS side effects, supporting safer in‑vivo proof‑of‑concept studies.

Salt‑Form Screening and Solubility Optimisation

The primary amino group provides a protonation site (pKa ≈ 4‑5 for aromatic amines) that allows straightforward formation of hydrochloride and dihydrochloride salts . These salts (e.g., CAS 59994‑27‑3, CAS 107430‑44‑4) are commercially available and show altered dissolution profiles compared with the neutral free base, offering formulation scientists a wider array of solid‑state forms for bioavailability or crystallinity optimisation programmes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Aminophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.